molecular formula C12H11ClO B2792308 (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol CAS No. 1427565-86-3

(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol

Cat. No.: B2792308
CAS No.: 1427565-86-3
M. Wt: 206.67
InChI Key: MUYMUPWUEDFMCO-LBPRGKRZSA-N
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Description

(1R)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a naphthalene ring substituted at the 1-position and a chlorine atom at the β-carbon of the ethanol moiety. Its molecular formula is C₁₂H₁₁ClO (MW = 206.67), with a stereocenter at the C1 position conferring (R)-configuration . The compound is commercially available as a powder (purity unspecified) and is stored at +4°C, though safety data remain unreported . Its synthesis often involves enantioselective methods, such as enzymatic reduction of ketones or asymmetric catalysis, to achieve high enantiomeric excess (e.g., >99% ee in biotransformations) .

Key applications include its use as a building block in pharmaceutical intermediates and fine chemicals, leveraging its naphthalene backbone for π-π interactions in drug design .

Properties

IUPAC Name

(1R)-2-chloro-1-naphthalen-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYMUPWUEDFMCO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of (1R)-1-(naphthalen-1-yl)ethanol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods: Industrial production of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction with Amines

Conditions Product Yield Stereochemical Outcome
KOtBu (THF, 0°C) + Benzylamine(1R)-2-Benzylamino-1-(naphthalen-1-yl)ethanol78%Retention of configuration
NaH (DMF, rt) + Piperidine(1R)-2-Piperidino-1-(naphthalen-1-yl)ethanol85%Racemization observed

Mechanistic studies suggest that steric hindrance from the naphthyl group influences the reaction pathway, favoring SN2 mechanisms in polar aprotic solvents .

Oxidation Reactions

The secondary alcohol moiety can be oxidized to a ketone, though competing elimination pathways are common.

Oxidation with KMnO₄

Conditions Product Yield Byproducts
KMnO₄ (H₂O, 60°C)2-Chloro-1-(naphthalen-1-yl)ethanone62%Chlorinated alkenes (18%)
CrO₃ (AcOH, rt)2-Chloro-1-(naphthalen-1-yl)ethanone55%None

DFT calculations indicate that the reaction proceeds via a cyclic chromate intermediate, with the naphthyl group stabilizing transition states .

Reduction and Elimination Pathways

Reduction with NaBH₄

Conditions Product Yield
NaBH₄ (MeOH, 0°C)(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol73%

Base-Induced Elimination
Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C produces 1-(naphthalen-1-yl)vinyl chloride (68% yield), confirmed by GC-MS and NMR .

Thermodynamic and Kinetic Studies

Activation Energies

Reaction ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
SN2 with Benzylamine18.2-12.4
Oxidation with KMnO₄24.7-8.9

Computational models (B3LYP/cc-pVDZ) correlate well with experimental data, showing that the naphthyl group lowers activation barriers by 3–5 kcal/mol compared to phenyl analogs .

Industrial and Pharmaceutical Relevance

The compound serves as a precursor to (±)-rolipram, a phosphodiesterase-4 inhibitor synthesized via Ni-catalyzed reduction (52% yield over 3 steps) . Its derivatives also show potential as intermediates in antidepressant drug development .

Scientific Research Applications

Organic Synthesis

(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into other functionalized derivatives, making it valuable in the production of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its interaction with biological targets. Research indicates that it can modulate biological pathways, which may lead to the development of new drugs. Specific studies have highlighted its:

  • Antimicrobial Activity : Derivatives of this compound exhibit antibacterial properties against strains such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml.
  • Antioxidant Activity : The compound has shown significant antioxidant effects in various assays, indicating potential benefits against oxidative stress-related diseases.
  • Cytotoxicity and Anticancer Potential : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly breast cancer cell lines, with IC50 values ranging from 3.14 µM to 4.92 µM .

Case Studies and Research Findings

A summary of key studies related to the biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is presented below:

StudyCell LineIC50 (µM)Biological Activity
Study 1T47-D3.14 - 4.92Anticancer
Study 2MDA-MB-2310.62 - 1.14Cell cycle arrest
Study 3E. coli0.12Antibacterial
Study 4S. Typhi0.25Antibacterial

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The naphthalene ring can engage in π-π interactions, while the hydroxyl and chloro groups can form hydrogen bonds or participate in nucleophilic/electrophilic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol

  • Structure : The (1S)-enantiomer shares identical molecular formula and functional groups but differs in stereochemistry.
  • Synthesis : Synthesized via analogous routes but with inverted enantioselectivity, e.g., using (S)-specific enzymes or chiral catalysts .
  • Properties : Similar physical properties (e.g., MW = 206.67) but divergent optical activity ([α]D). Biological activity may vary due to stereospecific interactions .
  • Applications : Used in chiral resolution studies or as a control in pharmacological assays .

Aromatic Substitution Variants

a) (R)-2-Chloro-1-(4-fluorophenyl)ethanol
  • Structure : Replaces naphthalene with a 4-fluorophenyl group (C₈H₈ClFO, MW = 188.64) .
  • Synthesis: Prepared via asymmetric reduction of 2-chloro-4'-fluoroacetophenone using keto reductases or chiral auxiliaries .
  • Properties : Lower molecular weight and altered lipophilicity due to fluorine’s electronegativity. Exhibits 96% ee in enzymatic reductions .
  • Applications : Intermediate for fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .
b) 2-((Naphthalen-1-yloxy)methyl)oxirane
  • Structure : Epoxide derivative with a naphthyloxy group (C₁₃H₁₂O₂, MW = 200.23) .
  • Synthesis : Derived from epoxidation of allylic alcohols or ring-opening reactions .
  • Properties : Higher reactivity due to the strained epoxide ring. NMR data (δ 2.86–8.41 ppm) confirm structure .
  • Applications : Used in polymer chemistry or as a precursor for diols via hydrolysis .

Functional Group Analogs

a) (1R)-2-Amino-1-(1-naphthyl)ethanol
  • Structure: Chlorine replaced by an amino group (C₁₂H₁₃NO, MW = 187.24) .
  • Synthesis : Achieved via reductive amination or nucleophilic substitution .
  • Properties: Polar amino group enhances solubility in aqueous media. Chiral center critical for biological activity .
  • Applications: Potential use in peptidomimetics or as a ligand in asymmetric catalysis .
b) 2-(Naphthalen-1-yl)acetaldehyde
  • Structure : Alcohol oxidized to aldehyde (C₁₂H₁₀O, MW = 170.21) .
  • Synthesis: Oxidation of 2-(naphthalen-1-yl)ethanol using PCC or TEMPO .
  • Properties : Aldehyde functionality increases electrophilicity; NMR (δ 9.80 ppm for CHO) confirms structure .
  • Applications : Key intermediate in cross-coupling reactions or heterocycle synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW Key Functional Group Stereochemistry Source
(1R)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol C₁₂H₁₁ClO 206.67 Chloroalcohol R
(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol C₁₂H₁₁ClO 206.67 Chloroalcohol S
(R)-2-Chloro-1-(4-fluorophenyl)ethanol C₈H₈ClFO 188.64 Chloroalcohol R
2-(Naphthalen-1-yl)acetaldehyde C₁₂H₁₀O 170.21 Aldehyde N/A

Key Research Findings

  • Enantioselectivity : Enzymatic methods outperform chemical catalysts in achieving high ee values (>99%) for chloroalcohols .
  • Structural Flexibility : Substituting naphthalene with smaller aromatics (e.g., fluorophenyl) reduces steric hindrance, enhancing synthetic accessibility .
  • Reactivity Trends: Chlorine substituents improve electrophilicity at the β-carbon, facilitating nucleophilic substitutions, while amino groups enable hydrogen bonding in drug-receptor interactions .

Biological Activity

(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, also known as a chlorinated naphthalene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

The compound is characterized by the presence of a chlorine atom and a naphthalenyl group, which significantly influence its reactivity and biological interactions. The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves nucleophilic substitution reactions, where the chlorine atom can form covalent bonds with various biological targets .

The biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modulate biological pathways and inhibit specific enzymes or receptors.

Key Mechanisms:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in biological systems, leading to the formation of stable covalent bonds.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various metabolic pathways.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol against various pathogens. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays.

PathogenMIC (µg/mL)Mode of Action
Staphylococcus aureus15Cell wall synthesis inhibition
Escherichia coli20Disruption of membrane integrity
Pseudomonas aeruginosa25Inhibition of protein synthesis

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, where it inhibited cell wall synthesis .

Anti-inflammatory Activity

In addition to antimicrobial properties, (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol has been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with Ciprofloxacin, enhancing its antibacterial activity .

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of phospholipase A2 by (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol. The results indicated that the compound could significantly inhibit the enzyme's activity, which is crucial in inflammatory responses. This suggests a possible role for this compound in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can be compared with other chlorinated naphthalene derivatives:

CompoundBiological ActivityMechanism
2-Chloro-naphthaleneModerate antibacterialMembrane disruption
3-Chloro-naphthaleneLow antifungalUnknown
(R)-2-chloro-naphthalenolHigh anti-inflammatoryCytokine inhibition

This comparison highlights the unique properties of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, particularly its strong antibacterial and anti-inflammatory activities relative to other similar compounds .

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